molecular formula C11H13NO2 B035284 (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid CAS No. 105400-81-5

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Cat. No. B035284
CAS RN: 105400-81-5
M. Wt: 191.23 g/mol
InChI Key: BUAVPRGEIAVFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds, both natural and synthetic, exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular formula of “(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is C11H13NO2 . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The reaction mechanism of THIQ derivatives is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .

Scientific Research Applications

Biological Activities Against Infective Pathogens

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have been found to exert diverse biological activities against various infective pathogens . This makes them a valuable resource in the development of new treatments for infectious diseases.

Neurodegenerative Disorders

THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for the development of novel therapeutic strategies for conditions such as Alzheimer’s and Parkinson’s disease.

Antiproliferative Tubulin Inhibitors

“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” has been used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as antiproliferative tubulin inhibitors . This suggests potential applications in cancer therapy, where inhibiting tubulin can disrupt cell division and tumor growth.

Structural–Activity Relationship (SAR) Studies

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These studies help in understanding the relationship between the structure of a molecule and its biological activity, which is crucial in drug design and development.

Enzyme or Receptor Targeting

The structure of THIQ has been introduced into many compounds that target diverse enzymes or receptors . This suggests its potential use in the development of drugs that can modulate the activity of specific enzymes or receptors.

Synthesis of C(1)-Substituted Derivatives

In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities.

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazard statements include Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Aquatic Chronic 3 - Eye Dam. 1 - Skin Corr. 1B - STOT SE 2 .

properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAVPRGEIAVFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369973
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

CAS RN

105400-81-5
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?

A: The (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.

Q2: How do structural modifications to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold influence its activity as a bradykinin-1 antagonist?

A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.